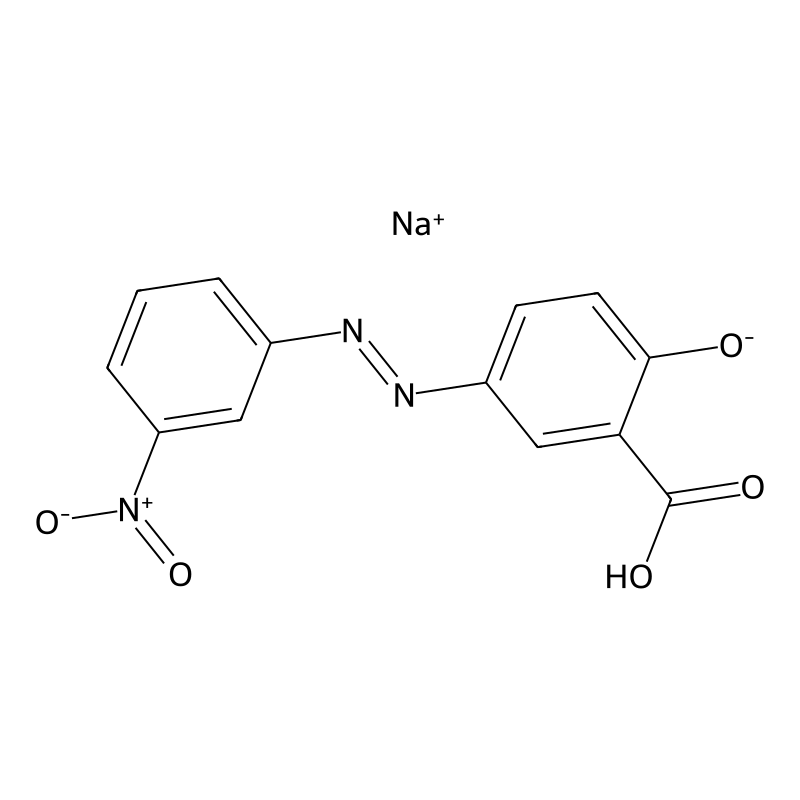Metachrome yellow

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Staining Glycosaminoglycans (GAGs)
Metachrome yellow exhibits a strong affinity for glycosaminoglycans (GAGs), a group of complex carbohydrates found in the extracellular matrix and on cell surfaces []. This property makes it a valuable tool for researchers to:
- Visualize GAGs in tissues: Metachrome yellow can be used to stain GAGs in histological sections, allowing researchers to identify and localize these molecules in tissues. This helps understand their distribution and potential roles in various biological processes [].
- Quantify GAG content: By measuring the intensity of the metachrome yellow stain, researchers can estimate the relative amount of GAGs present in a sample. This can be helpful in studies investigating changes in GAG content associated with diseases or during development [].
Detection of Amyloid Deposits
Metachrome yellow can also bind to amyloid deposits, which are abnormal protein aggregates associated with several neurodegenerative diseases like Alzheimer's and Parkinson's disease []. This binding property allows researchers to:
- Screen for amyloid formation: Metachrome yellow can be used in in vitro assays to detect the formation of amyloid fibrils by different proteins. This can be helpful in drug discovery efforts aimed at preventing or inhibiting amyloidogenesis [].
- Identify amyloid plaques in tissues: Similar to GAG staining, metachrome yellow can be used to identify amyloid plaques in brain tissue sections, aiding in the diagnosis of certain neurodegenerative diseases [].
Metachrome yellow is an organic compound classified as a synthetic dye, specifically a type of azo dye. Its chemical formula is , and it is commonly known for its vibrant yellow color. The compound is often utilized in various applications, including textiles, paper, and food products, due to its excellent coloring properties and stability under different conditions. The dye is also recognized for its ability to produce bright shades and good fastness to light and washing, making it suitable for industrial use .
In biological staining, metachrome yellow interacts with specific biomolecules, particularly acidic groups like those in proteins and nucleic acids. The exact mechanism depends on the target molecule and the staining technique employed [].
For example, metachrome yellow can bind to specific cartilage components due to their high sulfate content. This selective binding allows researchers to differentiate cartilage tissues in histological sections [].
The basic chemical interaction can be summarized as follows:
- Dyeing Process: The dye interacts with fibers in the presence of mordants (metal salts) to form stable complexes.
- Color Change: The addition of different salts can alter the hue of the dye, such as changing from red to greenish-blue with ammonium hydroxide .
Metachrome yellow can be synthesized through several methods, primarily involving diazotization followed by coupling reactions:
- Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
- Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component (like phenols or naphthols) to produce the final dye structure.
This process allows for variations in the dye's properties by altering the starting materials used in synthesis .
Metachrome yellow finds applications across various industries:
- Textile Industry: It is widely used for dyeing fabrics due to its bright color and good fastness properties.
- Food Industry: Occasionally used as a food colorant, though its safety has been questioned due to potential health risks.
- Paper Industry: Employed in coloring paper products.
- Biochemical Research: Utilized as a staining agent in laboratory settings .
Interaction studies of Metachrome yellow focus on its behavior in different environments and with various substrates:
- Metal Ion Interaction: Research indicates that Metachrome yellow interacts significantly with metal ions, affecting its color stability and intensity.
- Environmental Impact: Studies have shown that synthetic dyes can have detrimental effects on aquatic life when released into waterways without proper treatment.
Understanding these interactions is crucial for improving dye application processes and minimizing environmental impact .
Metachrome yellow shares similarities with several other dyes, particularly within the azo dye category. Here are some comparable compounds:
Uniqueness of Metachrome Yellow
Metachrome yellow's uniqueness lies in its specific interactions with metal ions during the dyeing process, which allows for vibrant color changes based on environmental conditions. This characteristic makes it particularly versatile compared to other dyes that may not exhibit such dynamic behavior.
Purity
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
General Manufacturing Information
Dates
2: Hofer E, Silva CH. An evaluation of the efficiency of enrichment media in the isolation process for Vibrio parahaemolyticus. Zentralbl Bakteriol Mikrobiol Hyg A. 1984 Apr;256(4):456-65. PubMed PMID: 6377759.
3: Tiagunenko IuV. [Suppression of the conjugational transfer of derepressed R factors by the dye, metachrome yellow]. Antibiotiki. 1975 Apr;20(4):358-62. Russian. PubMed PMID: 1108773.
4: Mayer H, Schindler S, Weisser W. [Investigations of some metachrome-yellow-preparations as an basic ingredient for metachromgelb-wasserblau-laktose-agar (Gassners medium) (author's transl)]. Zentralbl Bakteriol Orig A. 1975;230(3):406-14. German. PubMed PMID: 49992.
5: SPROSSIG M, MEYER M. [Comparative studies on the efficiency of bromthymol blue-metachrome yellow-lactose agar and bile citrate agar in combination with potassium tetra-thionate broth in the diagnosis of typhoid, paratyphoid and enteritis bacteria]. Dtsch Gesundheitsw. 1955 Nov 3;10(44):1436-40. German. PubMed PMID: 13277421.








